molecular formula C12H7ClN4OS B2614467 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide CAS No. 1207054-97-4

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide

Cat. No.: B2614467
CAS No.: 1207054-97-4
M. Wt: 290.73
InChI Key: MGBJDRWIKOMMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide is a compound that belongs to the class of heterocyclic organic compoundsThe structure of this compound includes a benzo[c][1,2,5]thiadiazole moiety, which is recognized for its electron-accepting properties and potential use in photovoltaic applications .

Mechanism of Action

Target of Action

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide, also known as N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide, primarily targets bacteria . It has been shown to exhibit potent broad-spectrum bactericidal activity against both extracellular and internalized Gram-positive pathogens .

Mode of Action

The compound interacts with its bacterial targets through a mechanism that involves the induction of fluorescence . This is achieved by the compound’s triphenylamine sequence, rather than its positively charged pyridine group, first making contact with the cell membrane . Once this compound is fully inserted into the cell membrane, its hydrophobic triphenylamine sequence is located in the hydrophobic core of the cell membrane, restricting the compound’s molecular rotation and thereby inducing fluorescence .

Biochemical Pathways

The affected biochemical pathways involve the generation of reactive oxygen species . This compound exhibits a high singlet oxygen quantum yield of 0.442 , indicating efficient generation of reactive oxygen species. These species can cause damage to various cellular components, leading to cell death .

Result of Action

The action of this compound results in significant changes at the molecular and cellular levels. Upon light irradiation, there is a noticeable decrease in mitochondrial membrane potential, abnormal mitochondrial morphology, and destruction of phagocytic vesicles and lysosomes, further inducing cell apoptosis . This enhances the anti-tumor activity of cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s bactericidal activity is induced by light irradiation This suggests that the compound’s action may be influenced by the presence and intensity of light in its environment

Preparation Methods

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide typically involves a multi-step process. One common method includes the reaction of 4-chloropicolinic acid with benzo[c][1,2,5]thiadiazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Chemical Reactions Analysis

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide has several scientific research applications:

Comparison with Similar Compounds

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the benzo[c][1,2,5]thiadiazole and 4-chloropicolinamide moieties, which confer distinct electronic and chemical properties.

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole moiety linked to a 4-chloropicolinamide structure. This unique configuration endows it with specific electronic properties that are crucial for its biological interactions.

Target and Mode of Action

This compound primarily targets bacterial cells. Its mode of action involves the induction of fluorescence upon interaction with bacterial components, leading to the generation of reactive oxygen species (ROS). This process results in significant cellular damage, including:

  • Decreased mitochondrial membrane potential
  • Alterations in mitochondrial morphology
  • Disruption of phagocytic vesicles and lysosomes
  • Induction of apoptosis in targeted cells.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to be effective against various bacterial strains, particularly under light irradiation conditions which enhance its bactericidal activity. The light-induced activation mechanism is crucial for maximizing its efficacy.

Anticancer Potential

In addition to its antimicrobial effects, this compound is being investigated for potential anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in microbial targets. The compound's ability to generate ROS could also play a role in inducing cancer cell apoptosis.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of various derivatives of benzo[c][1,2,5]thiadiazole. This compound was found to have a minimum inhibitory concentration (MIC) significantly lower than many other tested compounds, demonstrating its strong antibacterial activity .
  • Anticancer Activity Assessment :
    • In vitro assays conducted on cancer cell lines showed that the compound reduced cell viability significantly compared to controls. The IC50 values indicated promising potency in inhibiting cancer cell growth .
  • Mechanistic Studies :
    • Molecular docking studies revealed that this compound binds effectively to key proteins involved in cancer progression and bacterial survival pathways. This binding affinity suggests a potential for therapeutic applications in both oncology and infectious diseases .

Comparative Analysis

CompoundBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial & Anticancer105
Other benzo[c][1,2,5]thiadiazole derivativesVariable20-5010-30

This table illustrates the superior biological activity of this compound compared to other derivatives within the same chemical class.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4OS/c13-7-4-5-14-10(6-7)12(18)15-8-2-1-3-9-11(8)17-19-16-9/h1-6H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJDRWIKOMMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.